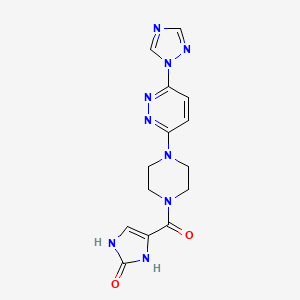
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is a useful research compound. Its molecular formula is C14H15N9O2 and its molecular weight is 341.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is a novel synthetic molecule that incorporates multiple pharmacologically relevant scaffolds, including triazole and imidazole rings. These components are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is C20H23N7O4, and its molecular weight is approximately 423.43 g/mol. The structure features a piperazine core linked to a pyridazine derivative and two heterocyclic rings (triazole and imidazole), which are crucial for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing triazole and imidazole moieties. The compound has been evaluated for its antibacterial and antifungal properties:
- Antibacterial Activity : Research indicates that derivatives of triazole exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds with similar structural features have shown minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against these pathogens .
- Antifungal Activity : The compound's antifungal properties have also been assessed. Triazole-containing compounds are known to inhibit fungal growth effectively, with some derivatives showing MICs as low as 6.25 µg/mL against Candida albicans and Aspergillus niger .
Anticancer Activity
The imidazole and triazole rings are often associated with anticancer activity. Studies have demonstrated that compounds featuring these moieties can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines with IC50 values in the micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis. This inhibition can disrupt the growth of bacteria and fungi by preventing replication .
- Interaction with Cellular Targets : Compounds like this one may interact with cellular membranes or specific proteins involved in signal transduction pathways, leading to altered cellular responses that inhibit growth or induce cell death .
Case Studies
Several case studies illustrate the efficacy of related compounds:
- A study on a triazole derivative demonstrated significant antibacterial activity against multidrug-resistant E. coli, with an MIC of 8 µg/mL .
- Another investigation into imidazole derivatives showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O2/c24-13(10-7-16-14(25)18-10)22-5-3-21(4-6-22)11-1-2-12(20-19-11)23-9-15-8-17-23/h1-2,7-9H,3-6H2,(H2,16,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPJVPZWJMQOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CNC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














